molecular formula C18H19BrClN3O B11668587 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11668587
M. Wt: 408.7 g/mol
InChI Key: HSUWYXXHZGISPD-CIAFOILYSA-N
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Description

4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C14H11BrClNO. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves several steps. One common synthetic route includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-chlorobenzyl)piperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19BrClN3O

Molecular Weight

408.7 g/mol

IUPAC Name

4-bromo-2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+

InChI Key

HSUWYXXHZGISPD-CIAFOILYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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